2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate
Description
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C18H28N2O5S. It is known for its unique spirocyclic structure, which consists of a spiro-connected diaza-octane ring system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C7H8O3S/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h12H,4-8H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYIKWVGATVKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate typically involves multiple steps:
Synthesis of the corresponding acid and alcohol: The initial step involves the synthesis of the corresponding acid and alcohol precursors.
Esterification Reaction: The acid and alcohol are then subjected to esterification to form the tert-butyl ester.
Tosylation: The final step involves the tosylation of the ester to obtain the desired tosylate compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify its functional groups.
Oxidation Reactions: Oxidation can be used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate has several scientific research applications:
Organic Synthesis: The compound serves as a versatile reagent in the synthesis of various organic molecules, including dihydroisoindolecarboxamide derivatives.
Biological Studies: It is used in biological studies to investigate the effects of spirocyclic compounds on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of 2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. For example, as an inhibitor of ketohexokinase (KHK), it binds to the active site of the enzyme, preventing the phosphorylation of fructose and thereby reducing the production of fructose-1-phosphate . This inhibition can help regulate glucose metabolism and has potential therapeutic benefits for metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester: This compound is similar but lacks the tosylate group, which affects its reactivity and applications.
6-Oxo-5-oxa-2,7-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester: This compound has an additional oxygen atom in the spirocyclic ring, which can influence its chemical properties and biological activities.
Uniqueness
2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate is unique due to its combination of a spirocyclic structure and a tosylate functional group. This combination provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
